molecular formula C8H7BrClNO B14001424 5-Bromo-2-chloro-3-cyclopropoxypyridine

5-Bromo-2-chloro-3-cyclopropoxypyridine

Cat. No.: B14001424
M. Wt: 248.50 g/mol
InChI Key: BYTKSTOPNNNBJM-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-cyclopropoxypyridine is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyridine ring, along with a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-cyclopropoxypyridine typically involves the halogenation of a pyridine derivative followed by the introduction of the cyclopropoxy group. One common method involves the following steps:

    Halogenation: Starting with a pyridine derivative, bromination and chlorination are carried out using bromine and chlorine sources, respectively, under controlled conditions to obtain 5-Bromo-2-chloropyridine.

    Cyclopropoxylation: The halogenated pyridine is then reacted with a cyclopropyl alcohol in the presence of a base, such as potassium carbonate, to introduce the cyclopropoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-cyclopropoxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-chloro-3-cyclopropoxypyridine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.

    Material Science: It can be used in the preparation of novel materials with specific properties.

    Agricultural Chemistry: The compound may be used in the synthesis of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-cyclopropoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloropyridine: Lacks the cyclopropoxy group but shares the bromine and chlorine substituents.

    5-Bromo-2-chloro-3-nitropyridine: Contains a nitro group instead of a cyclopropoxy group.

    5-Bromo-2-fluoropyridine: Substitutes fluorine for chlorine.

Uniqueness

5-Bromo-2-chloro-3-cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and physical properties. This makes it a valuable intermediate in the synthesis of compounds with specific desired characteristics.

Properties

Molecular Formula

C8H7BrClNO

Molecular Weight

248.50 g/mol

IUPAC Name

5-bromo-2-chloro-3-cyclopropyloxypyridine

InChI

InChI=1S/C8H7BrClNO/c9-5-3-7(8(10)11-4-5)12-6-1-2-6/h3-4,6H,1-2H2

InChI Key

BYTKSTOPNNNBJM-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)Br)Cl

Origin of Product

United States

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